
Benzamide, 4-cyano-N-4-pyridinyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 4-cyano-N-4-pyridinyl- is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group substituted with a cyano group and a pyridinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-cyano-N-4-pyridinyl- typically involves the reaction of 4-cyanobenzoyl chloride with 4-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of Benzamide, 4-cyano-N-4-pyridinyl- may involve more efficient and cost-effective methods. One such method is the direct cyanoacetylation of 4-aminopyridine using cyanoacetic acid or its derivatives. This method can be carried out under solvent-free conditions or in the presence of a suitable solvent, such as ethanol or methanol. The reaction is typically catalyzed by a base, such as sodium hydroxide or potassium carbonate, and is conducted at elevated temperatures to achieve high yields.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, 4-cyano-N-4-pyridinyl- can undergo various types of chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxylic acid group.
Reduction: The cyano group can be reduced to form an amine group.
Substitution: The pyridinyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is typically carried out in an acidic medium at elevated temperatures.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C). The reaction is typically carried out in an organic solvent, such as tetrahydrofuran (THF), at room temperature or under reflux conditions.
Substitution: Common reagents for electrophilic substitution include halogens (e.g., chlorine, bromine) and sulfonic acids. Nucleophilic substitution can be carried out using nucleophiles, such as amines or thiols, in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: The major product formed is 4-carboxybenzamide, N-4-pyridinyl-.
Reduction: The major product formed is 4-aminobenzamide, N-4-pyridinyl-.
Substitution: The major products formed depend on the specific substituents introduced during the reaction.
Applications De Recherche Scientifique
Benzamide, 4-cyano-N-4-pyridinyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzamide, 4-cyano-N-4-pyridinyl- involves its interaction with specific molecular targets and pathways. For example, in the context of its anti-cancer activity, it may inhibit the activity of certain enzymes involved in cell proliferation and survival. The cyano group and pyridinyl group play crucial roles in its binding affinity and specificity towards these targets. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide, 4-cyano-N-3-pyridinyl-: Similar structure but with the pyridinyl group at the 3-position.
Benzamide, 4-cyano-N-2-pyridinyl-: Similar structure but with the pyridinyl group at the 2-position.
Benzamide, 4-cyano-N-4-methylpyridinyl-: Similar structure but with a methyl group on the pyridinyl ring.
Uniqueness
Benzamide, 4-cyano-N-4-pyridinyl- is unique due to the specific positioning of the cyano and pyridinyl groups, which can influence its chemical reactivity and biological activity. The presence of the cyano group at the 4-position of the benzamide ring and the pyridinyl group at the 4-position of the pyridine ring can result in distinct electronic and steric effects, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
113204-29-8 |
|---|---|
Formule moléculaire |
C13H9N3O |
Poids moléculaire |
223.23 g/mol |
Nom IUPAC |
4-cyano-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C13H9N3O/c14-9-10-1-3-11(4-2-10)13(17)16-12-5-7-15-8-6-12/h1-8H,(H,15,16,17) |
Clé InChI |
ILNVVIJGPYGPJG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)C(=O)NC2=CC=NC=C2 |
Solubilité |
30.1 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(2-Formylhydrazinyl)-2-methylphenyl]acetamide](/img/structure/B14290750.png)

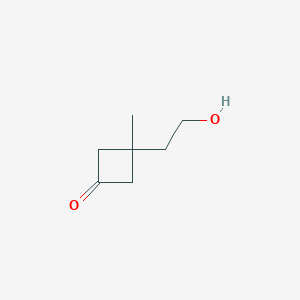

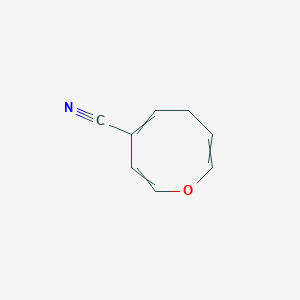
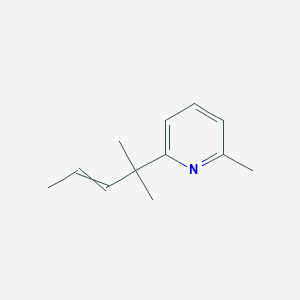

![2-(Methylsulfanyl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione](/img/structure/B14290804.png)
![1H-Pyrazole, 1-[(trifluoromethyl)sulfonyl]-](/img/structure/B14290806.png)
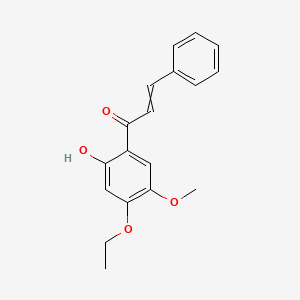
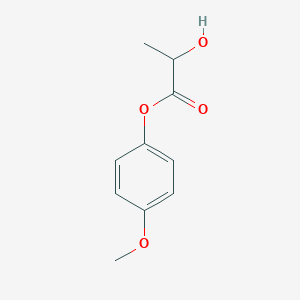
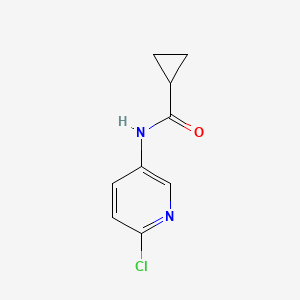

![{[2-(Furan-2-yl)propan-2-yl]oxy}(trimethyl)silane](/img/structure/B14290844.png)
